2-(isopropylthio)-5-nitrobenzaldehyde
Overview
Description
2-(isopropylthio)-5-nitrobenzaldehyde: is an organic compound with the molecular formula C10H11NO3S and a molecular weight of 225.27 g/mol . This compound is characterized by the presence of a benzaldehyde group substituted with a nitro group at the 5-position and an isopropylthio group at the 2-position. It is used in various chemical reactions and has applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(isopropylthio)-5-nitrobenzaldehyde typically involves the nitration of 2-[(1-methylethyl)thio]benzaldehyde. The nitration reaction is carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The reaction conditions must be carefully monitored to ensure the selective nitration at the 5-position.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the nitration process.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 2-(isopropylthio)-5-nitrobenzaldehyde can undergo oxidation reactions to form corresponding carboxylic acids.
Reduction: The nitro group can be reduced to an amino group under suitable conditions using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The compound can participate in electrophilic aromatic substitution reactions, where the nitro group can be replaced by other substituents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Hydrogen gas (H2) with a palladium catalyst (Pd/C) or iron filings in hydrochloric acid (HCl).
Substitution: Halogenating agents like chlorine (Cl2) or bromine (Br2) in the presence of a Lewis acid catalyst.
Major Products Formed:
Oxidation: 2-[(1-methylethyl)thio]-5-nitrobenzoic acid.
Reduction: 2-[(1-methylethyl)thio]-5-aminobenzaldehyde.
Substitution: Various substituted benzaldehyde derivatives depending on the substituent introduced.
Scientific Research Applications
Chemistry: 2-(isopropylthio)-5-nitrobenzaldehyde is used as an intermediate in the synthesis of various organic compounds. It serves as a building block for the preparation of more complex molecules in organic synthesis.
Biology: In biological research, this compound is used to study the effects of nitro-substituted benzaldehydes on biological systems. It is also used in the development of new biochemical assays.
Medicine: Its derivatives are investigated for their pharmacological properties and potential therapeutic uses.
Industry: In the industrial sector, this compound is used in the manufacture of dyes, pigments, and other specialty chemicals. It is also used as a precursor in the synthesis of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-(isopropylthio)-5-nitrobenzaldehyde involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The compound can also act as an electrophile, participating in various biochemical reactions. The isopropylthio group enhances the lipophilicity of the molecule, facilitating its interaction with lipid membranes and proteins.
Comparison with Similar Compounds
Benzaldehyde, 2-[(1-methylethyl)thio]-: Lacks the nitro group, making it less reactive in certain chemical reactions.
Benzaldehyde, 4-[(1-methylethyl)thio]-: The isopropylthio group is at the 4-position instead of the 2-position, affecting its reactivity and applications.
Benzaldehyde, 2-[(1-methylethyl)thio]-4-nitro-: The nitro group is at the 4-position, which can lead to different chemical and biological properties.
Uniqueness: 2-(isopropylthio)-5-nitrobenzaldehyde is unique due to the specific positioning of the nitro and isopropylthio groups, which confer distinct chemical reactivity and biological activity. This unique structure allows it to participate in specific reactions and interact with particular molecular targets, making it valuable in various scientific and industrial applications.
Properties
IUPAC Name |
5-nitro-2-propan-2-ylsulfanylbenzaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO3S/c1-7(2)15-10-4-3-9(11(13)14)5-8(10)6-12/h3-7H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQINYAVNNDZHIT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)SC1=C(C=C(C=C1)[N+](=O)[O-])C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80728437 | |
Record name | 5-Nitro-2-[(propan-2-yl)sulfanyl]benzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80728437 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
900174-36-9 | |
Record name | 2-[(1-Methylethyl)thio]-5-nitrobenzaldehyde | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=900174-36-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-Nitro-2-[(propan-2-yl)sulfanyl]benzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80728437 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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